molecular formula C21H29NO2 B1389562 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline CAS No. 1040689-43-7

2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline

Cat. No.: B1389562
CAS No.: 1040689-43-7
M. Wt: 327.5 g/mol
InChI Key: RPOYZGPEKMONOH-UHFFFAOYSA-N
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Description

2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is a substituted aniline derivative characterized by a butoxy group (-O-C₄H₉) at the ortho position of the aniline ring and a 2-(2-methylphenoxy)butyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-butoxy-N-[2-(2-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-6-15-23-21-14-10-8-12-19(21)22-16-18(5-2)24-20-13-9-7-11-17(20)3/h7-14,18,22H,4-6,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOYZGPEKMONOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NCC(CC)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The compound is compared to analogs with modifications in the alkoxy/aryloxy substituents or the alkyl chain length. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aniline Ring N-Substituent
2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline (Target) C₂₁H₂₉NO₂* ~327.5 2-butoxy 2-(2-methylphenoxy)butyl
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline C₁₉H₂₅NO 283.4 2,5-dimethyl 2-(3-methylphenoxy)butyl
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline C₂₆H₃₁NO₂ 389.5 3-(3-phenylpropoxy) 2-(3-methylphenoxy)butyl
3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline C₂₅H₂₉NO₃ 403.5 3-butoxy 4-(2-phenoxyethoxy)benzyl
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline C₂₆H₃₁NO₂ 389.5 2-(3-phenylpropoxy) 4-butoxybenzyl

*Estimated based on structural analogs.

Key Differences in Substituents

  • Aniline Ring Modifications: The target compound’s 2-butoxy group enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy) or methyl groups (e.g., 2,5-dimethyl in ).
  • N-Substituent Variations: The 2-(2-methylphenoxy)butyl group in the target compound creates steric hindrance due to the ortho-methyl group on the phenoxy ring. In contrast, analogs with meta-methylphenoxy (e.g., ) or benzyl-ether chains (e.g., ) exhibit different conformational flexibility.

Physicochemical Properties

  • Lipophilicity: The butoxy group in the target compound contributes to a higher logD (octanol-water partition coefficient) compared to methoxy-substituted analogs (e.g., ). However, compounds with phenylpropoxy groups (e.g., ) may have even higher logD due to aromatic stacking. The 2-methylphenoxy substituent in the target compound reduces water solubility compared to unsubstituted phenoxy groups.
  • Hydrogen Bonding: The target compound has 1 H-bond donor (NH group) and 3 H-bond acceptors (two ether oxygens and one amine), similar to analogs like . However, halogenated derivatives (e.g., ) show enhanced hydrogen bonding via N–H⋯Br/O interactions.

Biological Activity

2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline is C19H25NOC_{19}H_{25}NO, with a molecular weight of approximately 283.41 g/mol. The structure features a butoxy group linked to an aniline moiety, which is further substituted by a 2-methylphenoxy group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that compounds similar to 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline exhibit various biological activities, including:

  • Antimicrobial Activity : Some analogs have shown promising results against multidrug-resistant pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated significant inhibition of cancer cell proliferation in vitro.
  • Immunomodulatory Effects : The compound may influence immune responses, potentially serving as an immunomodulator.

The biological activity of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
    Cell LineIC50 (µM)Reference
    MCF-75.0
    PC-34.5
  • Modulation of Immune Responses : The compound may suppress interferon-γ release in mixed lymphocyte reaction assays, indicating potential immunomodulatory properties.
  • Antimicrobial Mechanisms : Similar compounds have shown activity against bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study evaluated the effects of structurally similar compounds on MCF-7 and HL-60 cells, revealing that certain derivatives exhibited up to 10,000 times greater activity than traditional chemotherapeutics while maintaining lower toxicity profiles .
  • Immunomodulatory Effects :
    • In a mixed lymphocyte reaction model, specific analogs demonstrated significant suppression of T-cell activation markers without inducing hypercalcemic effects typically associated with vitamin D analogs .
  • Antimicrobial Efficacy :
    • A recent investigation into phenylthiazole derivatives highlighted their enhanced antimicrobial properties against resistant strains, suggesting that modifications in the chemical structure can lead to improved bioactivity .

Safety and Toxicology

The safety profile of 2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline has not been extensively documented. However, related compounds have undergone toxicity assessments, indicating favorable profiles at therapeutic doses. Further studies are needed to evaluate the long-term effects and potential toxicological impacts in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline
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2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline

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